molecular formula C8H15NO B2555053 N-cyclopropyl-2-methyloxolan-3-amine CAS No. 1545843-40-0

N-cyclopropyl-2-methyloxolan-3-amine

Cat. No.: B2555053
CAS No.: 1545843-40-0
M. Wt: 141.214
InChI Key: RPEXMGJVZNCOGV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyloxolan-3-amine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Scientific Research Applications

N-cyclopropyl-2-methyloxolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyloxolan-3-amine typically involves the cyclopropylation of 2-methyloxolan-3-amine. This can be achieved through a series of chemical reactions, including the use of cyclopropyl halides and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-2-methyloxolan-3-one, while reduction may produce this compound derivatives .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-methyloxolan-3-amine include:

Uniqueness

This compound is unique due to its specific cyclopropyl and oxolan-3-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-cyclopropyl-2-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-8(4-5-10-6)9-7-2-3-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXMGJVZNCOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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